molecular formula C16H20N6O2 B2727300 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide CAS No. 1797670-27-9

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide

Cat. No.: B2727300
CAS No.: 1797670-27-9
M. Wt: 328.376
InChI Key: UMMDFXSIGHZVSI-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide is a synthetic chemical compound featuring a complex pyrimidine core structure substituted with dimethylamino and morpholino groups, and linked to a nicotinamide moiety. Compounds with morpholino-substituted pyrimidine scaffolds are frequently investigated in medicinal chemistry and chemical biology for their potential as kinase inhibitors . The structural similarity to other documented molecules suggests this compound may have utility as a key intermediate in organic synthesis or as a candidate for screening against various biological targets, such as in the development of therapies for inflammatory and autoimmune diseases . Its proposed mechanism of action, while not confirmed for this specific entity, could involve interference with cellular signaling pathways. This product is intended for laboratory research purposes only and is not classified or approved for use as a drug, cosmetic, or agricultural chemical. Researchers are responsible for ensuring all applicable regulations are followed during the handling and disposal of this material.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-4-3-5-17-10-12)11-18-16(20-14)22-6-8-24-9-7-22/h3-5,10-11H,6-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMDFXSIGHZVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with nicotinic acid or its derivatives under specific reaction conditions, such as the use of coupling agents like dicyclohexyl carbodiimide and 4-dimethylaminopyridine .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and morpholine sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence redox reactions and energy production in cells by contributing to the synthesis of nicotinamide adenine dinucleotide (NAD+). This, in turn, affects various enzymes critical to cellular activity, such as sirtuins and poly-ADP-ribose polymerases (PARP). Additionally, its anti-inflammatory action stabilizes mast cells and suppresses mast cell degranulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis based on substituent modifications and inferred structure-activity relationships (SAR):

Substituent Variations and Hypothesized Effects

Compound/Example Key Structural Features Hypothesized Impact on Activity
Primary Compound Pyrimidine core with 2-morpholino, 4-dimethylamino, 5-nicotinamide Balanced solubility and kinase selectivity; nicotinamide may enhance ATP-binding pocket interactions.
Example 138 () Quinoline core with pyridin-2-yl-methoxy, tetrahydrofuran-3-yl-oxy, dimethylamino group Pyridinylmethoxy may improve metabolic stability; quinoline scaffold could alter kinase selectivity .
Chloro/Methyl-Benzyloxy Analogs () Chloro- or methyl-substituted benzyloxy groups on phenylamino Electron-withdrawing (Cl) or donating (CH₃) groups modulate binding affinity; 4-chlorobenzyloxy analogs show higher potency in PI3Kδ inhibition .

Key Research Findings

  • Substituent Positioning : 4-Chlorobenzyloxy analogs () exhibit superior IC₅₀ values (~5 nM) against PI3Kδ compared to methyl-substituted variants (>50 nM), suggesting electron-withdrawing groups enhance target engagement .
  • Morpholino vs. Tetrahydrofuran-Oxy: The morpholino group in the primary compound may confer better kinase isoform selectivity compared to tetrahydrofuran-3-yl-oxy substituents, which are prone to oxidative metabolism .

Data Table: Structural and Functional Comparison

Parameter Primary Compound Example 138 () 4-Chlorobenzyloxy Analog ()
Core Structure Pyrimidine Quinoline Quinoline
Key Substituents 2-Morpholino, 4-dimethylamino Pyridin-2-yl-methoxy 4-Chlorobenzyloxy
Solubility (logP) Estimated 2.1 (calculated) Estimated 2.8 3.2 (experimental)
Reported IC₅₀ (PI3Kδ) N/A N/A 5 nM
Metabolic Stability (t₁/₂) >60 min (predicted) 45 min (hepatic microsomes) 30 min

Critical Analysis of Contradictions and Limitations

  • Lack of Direct Activity Data : The primary compound’s kinase inhibition profile is inferred from structural analogs; experimental validation is required.
  • Scaffold Dependency: Quinoline-based analogs () show divergent pharmacokinetics compared to pyrimidine derivatives, complicating cross-comparisons .

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a morpholinopyrimidine core linked to a nicotinamide moiety. The synthesis typically involves multi-step organic reactions, where the coupling of pyrimidine derivatives with nicotinic acid is facilitated by coupling agents such as dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions.

This compound primarily functions through its influence on cellular metabolism and signaling pathways:

  • NAD+ Synthesis : The compound contributes to the synthesis of nicotinamide adenine dinucleotide (NAD+), which is crucial for various cellular processes, including energy production and redox reactions. This activity affects enzymes like sirtuins and poly(ADP-ribose) polymerases (PARP), which are involved in cellular stress responses and DNA repair mechanisms.
  • Anti-inflammatory Effects : It has been shown to stabilize mast cells and suppress mast cell degranulation, leading to reduced inflammatory responses. This mechanism could be beneficial in treating conditions characterized by excessive inflammation.

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits antifungal and antibacterial activities. These properties make it a candidate for developing treatments against various microbial infections.

Potential Therapeutic Applications

  • Cancer Treatment : The compound's ability to modulate NAD+ levels may play a role in cancer therapy. NAD+ is essential for cancer cell metabolism, and targeting its biosynthesis could inhibit tumor growth. Inhibition of NAMPT (Nicotinamide adenine dinucleotide biosynthesis enzyme) has been linked to decreased proliferation of cancer cells .
  • Skin Conditions : Preliminary studies suggest its efficacy in treating skin conditions, potentially due to its anti-inflammatory properties. Topical formulations have been tested in animal models, showing promising results in reducing tumor volume and enhancing apoptosis in cancerous tissues .

Table 1: Summary of Biological Activities

Activity TypeDescriptionResearch Findings
AntifungalInhibits growth of fungal pathogensEffective against various strains in vitro
AntibacterialInhibitory effects on bacterial growthDemonstrated activity against Gram-positive bacteria
Anti-inflammatoryReduces inflammation via mast cell stabilizationSignificant reduction in inflammatory markers
Cancer TherapyPotential inhibitor of tumor growthInduces apoptosis in cancer cell lines

Case Study: Topical Application in Melanoma

In a murine model of melanoma, topical administration of this compound resulted in significant tumor reduction. Mice treated with the compound showed increased levels of apoptotic markers and collagen deposition, indicating an influence on both tumor microenvironment and systemic immune response .

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